[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14552230
InChI: InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3/t15-,17+,20+,21+/m1/s1
SMILES:
Molecular Formula: C21H32O5
Molecular Weight: 364.5 g/mol

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate

CAS No.:

Cat. No.: VC14552230

Molecular Formula: C21H32O5

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate -

Specification

Molecular Formula C21H32O5
Molecular Weight 364.5 g/mol
IUPAC Name [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] hexanoate
Standard InChI InChI=1S/C21H32O5/c1-5-6-7-9-16(22)26-15-12-14-13-25-18(23)21(14,24)20(4)11-8-10-19(2,3)17(15)20/h12,15,17,24H,5-11,13H2,1-4H3/t15-,17+,20+,21+/m1/s1
Standard InChI Key ROECGAWNHRGIRN-GWKIZSTFSA-N
Isomeric SMILES CCCCCC(=O)O[C@@H]1C=C2COC(=O)[C@@]2([C@@]3([C@@H]1C(CCC3)(C)C)C)O
Canonical SMILES CCCCCC(=O)OC1C=C2COC(=O)C2(C3(C1C(CCC3)(C)C)C)O

Introduction

Chemical Structure and Stereochemical Features

The compound belongs to the benzofuran class, a family of heterocyclic organic structures known for their presence in natural products and synthetic pharmaceuticals. Its IUPAC name, [(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e] benzofuran-5-yl] hexanoate, reflects its fused bicyclic system, esterified hexanoate side chain, and multiple stereocenters . Key structural attributes include:

Core Benzofuran Skeleton

The hexahydrobenzo[e]benzofuran core consists of a fused furan ring (oxygen-containing heterocycle) and a partially saturated benzene ring. The "hexahydro" designation indicates six hydrogen atoms saturating the bicyclic system, reducing aromaticity and introducing conformational rigidity .

Substituents and Stereochemistry

  • 9b-Hydroxy Group: A hydroxyl substituent at the 9b position contributes to hydrogen-bonding potential.

  • 6,6,9a-Trimethyl Groups: Three methyl groups at positions 6, 6, and 9a enhance hydrophobicity and influence stereochemical orientation.

  • 1-Oxo Group: A ketone at position 1 introduces electrophilic reactivity.

  • Hexanoate Ester: A six-carbon ester chain at position 5 modulates solubility and bioavailability.

The stereochemical configuration (5R,5aS,9aS,9bS) is critical for biological activity, as minor alterations in stereochemistry can drastically alter molecular interactions.

Synthesis and Preparation

Limited synthetic details are publicly available, but analogous benzofuran derivatives are typically synthesized via:

Key Synthetic Routes

  • Furan Ring Construction: Cyclization of diols or keto-alcohols using acid catalysts.

  • Esterification: Reaction of the benzofuran core with hexanoic acid derivatives (e.g., acid chlorides) under basic conditions.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis to achieve the desired (5R,5aS,9aS,9bS) configuration .

A hypothetical synthesis pathway is outlined in Table 1.

Table 1: Proposed Synthesis Steps

StepReactionReagents/ConditionsPurpose
1CyclizationH2SO4, 80°CForm benzofuran core
2MethylationCH3I, K2CO3, DMFIntroduce methyl groups
3OxidationPCC, CH2Cl2Generate 1-oxo group
4EsterificationHexanoyl chloride, pyridineAttach hexanoate chain
5Chiral ResolutionChiral HPLCIsolate (5R,5aS,9aS,9bS) isomer

Physicochemical Properties

Data from PubChem and VulcanChem reveal discrepancies in molecular formulas, likely due to structural variants or reporting errors (Table 2) .

Table 2: Comparative Physicochemical Data

PropertyPubChem CID 45359478 VulcanChem VC14552230
Molecular FormulaC21H34O6C21H32O5
Molecular Weight382.5 g/mol364.5 g/mol
Key Functional Groups3 hydroxyls, 1 ester1 hydroxyl, 1 ketone, 1 ester
SMILESCCCCCC(=O)OC1C=C2COC(C2(C3(C1C(CCC3O)(C)C)C)O)ONot Provided

The VulcanChem entry aligns with the specified compound’s 1-oxo and single hydroxyl groups, suggesting its molecular formula (C21H32O5) is accurate for the (5R,5aS,9aS,9bS) stereoisomer.

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: Expected peaks for ester C=O (~1740 cm⁻¹), hydroxyl O-H (~3400 cm⁻¹), and ketone C=O (~1710 cm⁻¹).

  • NMR: ¹H NMR would show signals for methyl groups (δ 0.8–1.5), furan protons (δ 5.5–6.5), and ester carbonyl (δ 170–180 ppm in ¹³C NMR) .

Chromatography

Chiral HPLC or SFC would be required to resolve the (5R,5aS,9aS,9bS) isomer from diastereomers.

Applications and Future Directions

Antidiabetic Research

The compound’s structural similarity to patented insulin sensitizers positions it as a candidate for type II diabetes research .

Natural Product Analogues

Benzofurans are prevalent in fungal metabolites; this compound may serve as a synthetic analogue for antimicrobial studies .

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